molecular formula C21H25ClN2O6S B3568064 N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B3568064
M. Wt: 469.0 g/mol
InChI Key: UJUSRSREEAWRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyrrolidinyl moiety, and multiple methoxy and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative under basic conditions.

    Introduction of the pyrrolidinyl moiety: This can be achieved through the reaction of the intermediate sulfonamide with a pyrrolidinone derivative.

    Methoxylation and chlorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted sulfonamides.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
  • N-(3,5-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
  • N-(4-chlorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of methoxy and chloro substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6S/c1-28-18-8-6-15(22)12-17(18)24(14-21(25)23-10-4-5-11-23)31(26,27)16-7-9-19(29-2)20(13-16)30-3/h6-9,12-13H,4-5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSRSREEAWRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

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